6-Morpholino-6-oxohexanoic acid
Overview
Description
6-Morpholino-6-oxohexanoic acid is a chemical compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It is a heterocyclic compound that contains both morpholine and carboxylic acid functional groups. This compound is primarily used for research purposes in various scientific fields.
Synthetic Routes and Reaction Conditions:
Enzymatic Method: One of the methods for synthesizing 6-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid using an enzyme from the Phialemonium species.
Chemical Synthesis: Another method involves the oxidation of cyclohexane derivatives.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using cyclohexane or its derivatives as starting materials. The process may include catalytic oxidation and purification steps to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce other carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The morpholine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Adipic acid and other carboxylic acids.
Reduction: Hexanoic alcohol derivatives.
Substitution: Alkylated morpholine derivatives.
Scientific Research Applications
6-Morpholino-6-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for various biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 6-Morpholino-6-oxohexanoic acid is RNA . This compound is a type of Morpholino oligo, which are uncharged molecules that block sites on RNA . They are specific, soluble, non-toxic, stable, and effective antisense reagents . They target a wide range of RNA targets for outcomes such as blocking translation, modifying splicing of pre-mRNA, inhibiting miRNA maturation and activity, as well as less common biological targets and diagnostic applications .
Mode of Action
This compound interacts with its RNA targets by binding to complementary sequences of RNA . This binding blocks processes on RNA, preventing a particular protein from being made in an organism or cell culture . The effects of this compound depend on the type of target they bind. They can block ribosome assembly and stop translation of a protein from an mRNA, bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing, bind to precursors of miRNA, inhibiting the maturation of the miRNA, or bind to mature miRNA, inhibiting the activity of the miRNA .
Biochemical Pathways
The biochemical conversion of cyclohexanol to adipic acid in different bacteria proceeds through the same pathway: cyclohexanol → cyclohexanone → epsilon-caprolactone → 6-hydroxyhexanoic acid → 6-oxohexanoic acid → adipic acid . 6-Oxohexanoic acid can be formed by the decomposition of 2-hydroperoxycyclohexanone via the nonradical and radical routes, as well as by the oxidation of 2-hydroxycyclohexanone with peroxide compounds .
Pharmacokinetics
It is known that the compound has a molecular weight of 21525
Result of Action
The result of the action of this compound is the inhibition of protein synthesis or the alteration of RNA splicing, depending on the target of the compound . This can lead to a range of different outcomes beyond simple gene knockdowns . In the context of biochemical pathways, 6-oxohexanoic acid is an intermediate in the formation of adipic acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the compound . Additionally, the presence of other compounds, such as peroxide compounds, can influence the formation of 6-oxohexanoic acid
Future Directions
Morpholino oligos have demonstrated promising effectiveness in developmental biology research involving gene knockdown as well as clinical trials focusing on treatments of genetic disorders . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . Future research may continue to explore the potential of these compounds in various applications.
Biochemical Analysis
Biochemical Properties
6-Morpholino-6-oxohexanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with ω-amino compound-oxidizing enzymes from Phialemonium sp. AIU 274, which catalyze the oxidative deamination of long- and medium-chain substrates . This interaction is crucial for the production of 6-oxohexanoic acid from 6-aminohexanoic acid . Additionally, it is involved in the formation of bifunctional C6 carboxylic acids during the oxidation of cyclohexane .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of 6-aminohexanoic acid residues into oligoarginine peptides decreased cellular uptake but increased splice-correction activity . This compound also affects the formation of 6-hydroxyhexanoic acid and adipic acid during the oxidation of cyclohexane .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. It has been shown to interact with ω-amino compound-oxidizing enzymes, leading to the production of 6-oxohexanoic acid from 6-aminohexanoic acid . This interaction is essential for the oxidative deamination process. Additionally, it is involved in the formation of bifunctional C6 carboxylic acids during the oxidation of cyclohexane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound have been studied, showing that it can be produced with 100% yield by incubation with ω-amino compound-oxidizing enzymes and catalase at 30°C for 30 hours . Long-term effects on cellular function have also been observed, with the compound influencing the formation of 6-hydroxyhexanoic acid and adipic acid during cyclohexane oxidation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the yield of 6-oxohexanoic acid decreases with the growth in the concentration of 6-hydroxyhexanoic acid in the presence of cobalt catalysts . This suggests that higher doses may lead to a decrease in the desired product and an increase in side products.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with ω-amino compound-oxidizing enzymes, leading to the production of 6-oxohexanoic acid from 6-aminohexanoic acid . This compound is also involved in the formation of bifunctional C6 carboxylic acids during the oxidation of cyclohexane .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. It has been shown to influence the formation of 6-hydroxyhexanoic acid and adipic acid during cyclohexane oxidation . This suggests that the compound may be transported and distributed within cells and tissues through specific pathways.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It has been shown to interact with ω-amino compound-oxidizing enzymes, leading to the production of 6-oxohexanoic acid from 6-aminohexanoic acid . This interaction likely occurs within specific cellular compartments, influencing the compound’s activity and function.
Comparison with Similar Compounds
6-Hydroxyhexanoic Acid: Another bifunctional C6 carboxylic acid.
Adipic Acid: A widely used industrial chemical with similar structural features.
Uniqueness: 6-Morpholino-6-oxohexanoic acid is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-morpholin-4-yl-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-5-7-15-8-6-11/h1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPCHSBOJKUYPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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